B1576737 Pseudhymenochirin-2Pa

Pseudhymenochirin-2Pa

Cat. No.: B1576737
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudhymenochirin-2Pa (Ps-2Pa) is a host-defense peptide isolated from the skin secretions of the African clawed frog Pseudhymenochirus merlini (Pipidae family) . Structurally, it adopts a well-defined α-helical conformation in membrane-mimetic solvents (e.g., 50% trifluoroethanol-H₂O), with a flexible bend spanning nearly its entire sequence . Ps-2Pa exhibits:

  • Antimicrobial activity: Broad-spectrum efficacy against multidrug-resistant Gram-positive (e.g., Staphylococcus epidermidis) and Gram-negative bacteria .
  • Cytotoxicity: Potent activity against human erythrocytes and tumor cell lines, including breast cancer (MCF-7, MDA-MB-231) .
  • Immunomodulatory effects: Inhibition of anti-inflammatory cytokines (IL-10, IL-6) and enhancement of pro-inflammatory IL-23 in murine macrophages .
  • Insulin-releasing activity: Stimulates insulin secretion from BRIN-BD11 β-cells at nanomolar concentrations via a KATP channel-independent mechanism .

Properties

bioactivity

Gram+,

sequence

GIFPIFAKLLGKVIKVASSLISKGRTE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Peptides

Peptide Source Key Features Reference
Pseudhymenochirin-2Pa Pseudhymenochirus merlini Broad-spectrum activity; synergizes with antibiotics against MRSA .
Ranalexin American bullfrog (Rana catesbeiana) Targets methicillin-resistant S. epidermidis; synergistic with cefazolin .
Buforin II Asian toad (Bufo bufo gargarizans) Disrupts bacterial membranes; enhances cefazolin efficacy against resistant strains .

Key Distinctions : Unlike ranalexin and buforin II, Ps-2Pa demonstrates dual antimicrobial and anticancer activities . Its α-helical structure and cationic nature enhance membrane disruption, but its cytotoxicity to mammalian cells limits therapeutic use without structural modification .

Anticancer Peptides

Peptide Target Cell Lines Mechanism Reference
This compound MCF-7, MDA-MB-231 Membrane disruption; immunomodulation (↑IL-23) .
Bovine Lactoferricin MCF-7 Apoptosis induction via mitochondrial disruption .
Magainin II MDA-MB-231 Pore formation in lipid bilayers .

Immunomodulatory Peptides

Peptide Cytokine Modulation Therapeutic Implication Reference
This compound ↓IL-10, ↓IL-6; ↑IL-23 Potential for treating chronic inflammation .
[E6k,D9k] Hymenochirin-1B ↑IL-10, ↑IL-4 Anti-inflammatory; immune tolerance .
Rhinophrynin-27 ↓TNF-α Reduces systemic inflammation .

Key Distinctions: Ps-2Pa promotes a pro-inflammatory milieu (via IL-23), contrasting with the anti-inflammatory profiles of hymenochirin-1B and rhinophrynin-27 .

Insulin-Releasing Peptides

Peptide Mechanism Potency Toxicity Reference
This compound KATP channel-independent; membrane disruption EC₅₀: 0.01 nM (analogue) Toxic at ≥1 μM .
Tigerinin-1R Unknown EC₅₀: Not reported Low hemolytic activity .
[K8k,K19k] Ps-2Pa Modified α-helix destabilization EC₅₀: 0.01 nM Nontoxic at 3 μM .

Key Distinctions : Ps-2Pa analogues (e.g., [K8k,K19k]) retain insulin-releasing potency while eliminating cytotoxicity, a critical advantage over naturally occurring peptides .

Structural and Functional Advantages

  • Unique α-helical conformation: Unlike hymenochirin-5B or bombinainin M, Ps-2Pa’s extended helix enhances membrane interaction, explaining its dual antimicrobial/anticancer actions .
  • Cationicity and toxicity: Native Ps-2Pa’s high positive charge correlates with mammalian cell toxicity, but strategic substitutions (e.g., D-amino acids) reduce hemolysis while preserving bioactivity .

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